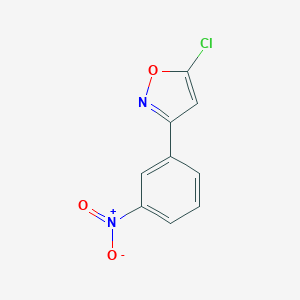
3-(3-Nitrophenyl)-5-chloroisoxazole
Descripción
3-(3-Nitrophenyl)-5-chloroisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at the 5-position and a 3-nitrophenyl group at the 3-position. The nitro group (-NO₂) and chlorine substituents confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or cyclization protocols, leveraging the reactivity of the isoxazole ring .
Propiedades
Número CAS |
181057-91-0 |
|---|---|
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.6 g/mol |
Nombre IUPAC |
5-chloro-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
Clave InChI |
WPJYZIJMTOUVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Sinónimos |
5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 3-(3-Nitrophenyl)isoxazol-5-amine (CAS 887591-64-2): Replacing the chlorine atom with an amino (-NH₂) group reduces electrophilicity at the 5-position. The nitro group enhances electron withdrawal, stabilizing the isoxazole ring but reducing nucleophilic reactivity compared to the chloro derivative. Similarity score: 0.76 .
- 3-(4-Trifluoromethylphenyl)-5-chloroisoxazole (CAS 613240-21-4) :
The trifluoromethyl (-CF₃) group, like nitro, is electron-withdrawing but less polar. This substitution alters solubility and reactivity in cross-coupling reactions, as seen in its use for synthesizing azirine carboxamides .
Substituent Variations on the Isoxazole Ring
- 5-Amino-3-phenylisoxazole (CAS 4369-55-5): The amino group increases nucleophilicity, enabling participation in condensation reactions (e.g., xanthenone derivatives in ). In contrast, the chlorine in 3-(3-nitrophenyl)-5-chloroisoxazole facilitates displacement reactions .
- 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) :
The methyl group introduces steric hindrance, reducing reactivity compared to chloro or nitro-substituted analogs. Molecular weight: 159.18 vs. ~253.62 for this compound .
Data Table: Key Properties of this compound and Analogs
Research Findings and Discussion
- Spectroscopic Differences: The C-Cl stretch in this compound appears at ~740 cm⁻¹ (IR), consistent with other chloro-isoxazoles . The nitro group causes downfield shifts in ¹H NMR (δ ~7.0–8.0 ppm for aromatic protons) compared to methyl or amino analogs .
- Reactivity Trends : Chlorine at the 5-position enhances electrophilicity, enabling nucleophilic displacement (e.g., with amines or thiols). Nitro groups stabilize intermediates in heterocyclizations but may hinder solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


